N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a hydrazinecarbonyl moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation of 2-fluorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
- 2-chloro-N-(4-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methylbenzamide
Uniqueness
N-(4-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the hydrazinecarbonyl and benzenesulfonamide groups contribute to its potential as an enzyme inhibitor and therapeutic agent.
Properties
Molecular Formula |
C21H18FN3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18FN3O3S/c1-25(29(27,28)19-8-3-2-4-9-19)18-13-11-16(12-14-18)21(26)24-23-15-17-7-5-6-10-20(17)22/h2-15H,1H3,(H,24,26)/b23-15+ |
InChI Key |
CZSPMPMZTWHGEU-HZHRSRAPSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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